Chlorourea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3135-74-8 |
|---|---|
Molecular Formula |
CH3ClN2O |
Molecular Weight |
94.50 g/mol |
IUPAC Name |
chlorourea |
InChI |
InChI=1S/CH3ClN2O/c2-4-1(3)5/h(H3,3,4,5) |
InChI Key |
RMXVHZFHSKRNJN-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(N)NCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Chlorourea and Its Derivatives
Direct N-Chlorination Strategies for Monochlorourea Synthesis
The synthesis of monothis compound (N-chlorourea) typically involves the direct chlorination of urea (B33335). This can be achieved through various approaches, including the use of molecular chlorine, alkyl hypochlorites, and electrochemical methods.
Chlorination with Molecular Chlorine (Cl₂) in Aqueous and Non-Aqueous Systems
In aqueous systems, the pH of the reaction significantly influences the outcome. Studies have shown that at pH 3, chlorine is rapidly consumed with the production of monothis compound. snu.ac.kr The concentration of monothis compound remains relatively constant in the absence of excess chlorine at this pH. snu.ac.kr However, at pH 7.5, the formation of monothis compound and the consumption of chlorine are slower. snu.ac.kr The disappearance of monothis compound in the presence of free chlorine is observed at pH 7.5, indicating further chlorination to higher chlorinated urea species at this pH. snu.ac.kr
A pH swing method has been explored to enhance the degradation rate of urea by chlorine. snu.ac.krresearchgate.net This method involves an initial stage at acidic pH (e.g., pH 3) to promote the formation of monothis compound, followed by increasing the pH to a neutral or alkaline value (e.g., pH > 7) to accelerate subsequent chlorination steps. snu.ac.krresearchgate.net For instance, using a pH swing from 3 to 7, the degradation of (chloro-)ureas was significantly higher (92% in 150 minutes) compared to reactions conducted solely at pH 3 (21%) or pH 7 (17%). snu.ac.kr
In non-aqueous systems, monothis compound can also be produced by adding a chlorine source, such as tert-butyl hypochlorite (B82951), to a solution or suspension of urea in a non-aqueous solvent like methanol. google.com The resulting monothis compound can then be isolated as a solid or oil. google.com
Utilization of Alkyl Hypochlorites (e.g., tert-Butyl Hypochlorite) in this compound Preparation
Alkyl hypochlorites, particularly tert-butyl hypochlorite (tBuOCl), are effective chlorinating agents used in the preparation of this compound derivatives. researchgate.netdsau.dp.uakpi.kharkov.uanih.gov Tert-butyl hypochlorite is a versatile reagent that can be used for various chlorination reactions. nih.govorganic-chemistry.org
N-Benzyloxy-N-chlorourea, a modified this compound, has been synthesized with high yield by the chlorination of N-benzyloxyurea using tert-butyl hypochlorite. dsau.dp.ua This highlights the utility of alkyl hypochlorites in selectively chlorinating substituted urea compounds.
Tert-butyl hypochlorite can be prepared by passing chlorine into tert-butyl alcohol in aqueous sodium hydroxide (B78521) at low temperatures (0-20 °C). scribd.com It is important to note that tert-butyl hypochlorite can decompose violently under certain conditions, such as intense light, contact with rubber, or overheating. scribd.comorgsyn.org
Electrochemical Approaches to this compound Formation
Electrochemical methods offer an alternative and potentially greener route to the synthesis of chlorinated compounds, including this compound. google.comgoogle.comchim.itnih.govnih.gov While research into the direct electrochemical synthesis of this compound from urea is less extensively documented compared to other methods, electrochemical processes are explored for the formation of related haloureas and for the conversion of nitrogen and carbon sources into urea derivatives.
A this compound solution can be prepared via the electrochemical conversion of reactants like HCl. google.comgoogle.com Electrochemical synthesis generally allows for precise control over reaction conditions by adjusting current and electrode potential, potentially enabling selective chlorination. chim.it
Recent studies have investigated the electrochemical synthesis of urea directly from N₂ and CO₂ under ambient conditions using specific electrocatalysts like two-dimensional metal borides (MBenes). nih.govnih.gov While this focuses on urea formation itself, the principles of electrochemical halogenation can be applied to urea to achieve chlorination. The electrochemical formation of haloureas has been explored, where electrochemically generated hypochlorite or hypobromite (B1234621) can react with urea or modified ureas. google.comgoogle.com
Synthesis of Polychlorinated Urea Species
Beyond monothis compound, higher chlorinated species like N,N′-dithis compound and N,N,N′,N′-tetrathis compound can also be synthesized through controlled chlorination processes. google.comgoogle.comd-nb.info
Pathways to N,N′-Dithis compound and N,N,N′,N′-Tetrathis compound
The formation of polychlorinated ureas occurs through sequential chlorination of the nitrogen atoms in the urea molecule. After the formation of monothis compound, further reaction with a chlorine source can lead to the substitution of additional hydrogen atoms on the nitrogen centers. acs.orgresearchgate.net
N,N′-Dithis compound contains two chlorine atoms, typically one on each nitrogen atom of the urea moiety. Tetrathis compound, the fully N-chlorinated species, has all four potential hydrogen atoms on the nitrogen atoms substituted with chlorine. d-nb.info
The formation of these higher chlorinated species is influenced by reaction conditions, including the molar ratio of the chlorinating agent to urea, pH, and contact time. researchgate.netgoogle.comwho.int For example, at pH 7.5, monothis compound has been observed to react further with chlorine to form more highly chlorinated products. snu.ac.kr
Controlled Stepwise Chlorination Techniques
Achieving specific polychlorinated urea species often requires controlled stepwise chlorination techniques. By carefully controlling the reaction stoichiometry and conditions, it is possible to favor the formation of monothis compound, dithis compound, or even tetrathis compound. google.comscribd.comgoogle.com
The molar ratio of urea to the chlorine source is a critical factor in controlling the degree of chlorination. google.com Ratios ranging from excess urea to excess chlorine source can be employed to target different products. google.com For instance, a molar ratio of urea to chlorine (as Cl₂) in the range of 5:1 to 1:5, preferably from 3:1 to 1:5, and more preferably from 1.5:1 to 1:3 or 1.25:1 to 1:2, can be used. google.com About equimolar ratios up to an excess of the chlorine source (e.g., 1:5, 1:3, or 1:2) are often preferred for efficient chlorination. google.com
The rate of addition of the chlorine source can also play a role in controlling the reaction and product distribution. google.com Adding the chlorine source at a controlled rate, such as between 0.5 and 20 molar equivalents per hour, preferably 0.5 to 10 molar equivalents per hour, to a urea solution at a specific pH range (e.g., pH 2-5) can influence the conversion to monothis compound. google.com
Research findings indicate that the pH of the reaction medium is a key parameter for controlling the speciation of chlorinated ureas. researchgate.netsnu.ac.krwho.int By adjusting the pH, it is possible to favor the formation and stability of different chlorinated species. snu.ac.krwho.int
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 64969 |
| Urea | 1172 |
| Monothis compound | 64969 |
| N,N′-Dithis compound | 159863 |
| N,N,N′,N′-Tetrathis compound | 160047 |
| tert-Butyl hypochlorite | 2723872 |
| N-Benzyloxyurea | 13413713 |
| N-Benzyloxy-N-chlorourea | N/A |
Data Table Placeholder: Effect of pH on Chlorination of Urea
This table would present data illustrating the influence of pH on the formation and degradation of this compound species, based on research findings.
| pH Condition | Initial Urea Concentration | Initial Chlorine Concentration | Reaction Time | Observed this compound Species | Degradation of (Chloro-)ureas |
| pH 3 | [Insert Data] | [Insert Data] | [Insert Data] | Monothis compound (dominant) | 21% (in 150 min) snu.ac.kr |
| pH 7 | [Insert Data] | [Insert Data] | [Insert Data] | Urea (dominant) | 17% (in 150 min) snu.ac.kr |
| pH Swing (3 to 7) | [Insert Data] | [Insert Data] | [Insert Data] | Monothis compound (intermediate), further chlorinated products | 92% (in 150 min) snu.ac.kr |
Data Table Placeholder: Molar Ratio of Urea to Chlorine Source
This table would present data or ranges illustrating how different molar ratios of reactants affect the yield or favored product in this compound synthesis.
| Molar Ratio (Urea : Chlorine Source) | Favored Product(s) | Notes |
| 5:1 to 1:5 | Various chloroureas | General range google.com |
| 3:1 to 1:5 | Various chloroureas | Preferred range google.com |
| 1.5:1 to 1:3 | Monothis compound, higher | More preferred range google.com |
| 1.25:1 to 1:2 | Monothis compound, higher | More preferred range google.com |
| ~Equimolar to Excess Chlorine | Higher chlorination | Preferred for efficient chlorination google.com |
Preparation of Substituted and Modified this compound Compounds
The synthesis of this compound derivatives involves the introduction of various functional groups onto the urea core, followed by chlorination. These modifications can alter the reactivity, stability, and physical properties of the resulting this compound compound.
Synthesis of N-Alkyl-N-chloroureas (e.g., Dimethyl this compound)
N-Alkyl-N-chloroureas are synthesized by the chlorination of the corresponding N-alkylureas. For instance, N,N'-dimethyl-N-chlorourea can be prepared by reacting N,N'-dimethylurea with a chlorinating agent. A common method involves the addition of tert-butyl hypochlorite to a solution of the alkylurea in a non-aqueous solvent like methanol. google.com The resulting N-alkyl-N-chloroureas are often isolated as oils. google.com
The synthesis of N,N'-dimethyl-N-chlorourea using sodium hypochlorite has also been explored. The reaction conditions, particularly the pH and addition rate of the chlorinating agent, can significantly influence the yield and product distribution. google.com Near quantitative yields of chloro-dimethylurea can be obtained via slow or instantaneous addition of bleach, with a slight excess of bleach required if the dimethylurea solution is not acidic. google.com
Routes to N-Hydroxymethylated Chloroureas (e.g., Bis-hydroxymethyl this compound)
N-Hydroxymethylated chloroureas, such as bis-hydroxymethyl this compound, can be synthesized using similar methods to monothis compound and dimethyl this compound. google.com Hydroxymethylation typically involves the reaction of formaldehyde (B43269) with N-H bonds. wikipedia.org Bis(hydroxymethyl)urea, an intermediate in the formation of urea-formaldehyde resins, is formed by treating urea with an excess of formaldehyde. wikipedia.org Subsequent chlorination of these hydroxymethylated ureas would yield the corresponding N-hydroxymethylated this compound derivatives. While specific detailed synthetic procedures for bis-hydroxymethyl this compound were not extensively detailed in the search results, the general principle of chlorination of the pre-formed hydroxymethylated urea is indicated. google.com
Formation of N-Alkoxy-N-chloroureas (e.g., N-Benzyloxy-N-chlorourea)
N-Alkoxy-N-chloroureas are a class of this compound derivatives that have been synthesized and studied for their reactivity. N-Benzyloxy-N-chlorourea, for example, has been synthesized with high yield by the chlorination of N-benzyloxyurea using tert-butyl hypochlorite in dichloromethane. dnu.dp.uadsau.dp.uaresearchgate.netresearchgate.net This reaction proceeds efficiently at room temperature. dsau.dp.uaresearchgate.net
N-Alkoxy-N-chloroureas have been shown to react with various nucleophiles, leading to the formation of different products. For instance, they react with sodium acetate (B1210297) in acetonitrile (B52724) to yield N-acyloxy-N-alkoxyureas. dsau.dp.uaresearchgate.netdnu.dp.ua The interaction of N-benzyloxy-N-chlorourea with anhydrous sodium acetate in acetonitrile at room temperature yields N-acetoxy-N-benzyloxyurea. dsau.dp.uaresearchgate.net
The synthesis of N-alkoxy-N-chloroureas is often a key step in the preparation of other valuable compounds, such as N-alkoxy-N-phosphorylureas, which are formed by the interaction of N-alkoxy-N-chloroureas with phosphites like trimethyl phosphite (B83602). dnu.dp.uazu.edu.ua
Here is a summary of selected synthesis methods for this compound derivatives:
| Derivative Type | Example Compound | Starting Material | Chlorinating Agent | Solvent | Conditions | Key Product(s) | Yield | Source |
| N-Alkyl-N-chlorourea | Dimethyl this compound | N,N'-Dimethylurea | tert-Butyl Hypochlorite | Methanol | Reduced pressure | Dimethyl this compound | - | google.com |
| N-Alkyl-N-chlorourea | N,N'-Dimethyl-N-chlorourea | Dimethylurea | Sodium Hypochlorite | Aqueous | Controlled pH, addition rate | N,N'-Dimethyl-N-chlorourea | Near quantitative | google.com |
| N-Hydroxymethylated this compound | Bis-hydroxymethyl this compound | Bis(hydroxymethyl)urea | Chlorinating Agent | - | - | Bis-hydroxymethyl this compound | - | google.com |
| N-Alkoxy-N-chlorourea | N-Benzyloxy-N-chlorourea | N-Benzyloxyurea | tert-Butyl Hypochlorite | Dichloromethane | Room temperature | N-Benzyloxy-N-chlorourea | High | dnu.dp.uadsau.dp.uaresearchgate.netresearchgate.net |
Innovative Reaction Conditions and Catalytic Systems in this compound Synthesis
Innovative approaches in this compound synthesis often focus on improving efficiency, selectivity, and sustainability. While traditional methods involve the direct chlorination of urea or its derivatives using agents like hypochlorites or chlorine, research explores alternative conditions and catalytic systems.
Electrochemical methods have emerged as a promising area. For instance, the electrochemical oxidation of urea in the presence of chloride ions can lead to the formation of N-chlorourea intermediates. nih.gov This process can be accelerated on certain catalysts, such as platinum surfaces, where adsorbed chloride directly couples with adsorbed urea. nih.gov This chlorine-mediated urea oxidation mechanism offers a potential route for energy-saving hydrogen production from urine, where N-chlorourea intermediates are converted to nitrogen gas. nih.gov
Catalytic systems are also being investigated to facilitate this compound synthesis or reactions involving this compound intermediates. While direct catalytic synthesis of this compound itself was not extensively detailed in the search results, catalytic systems are relevant in reactions where this compound acts as an intermediate or reactant. For example, N-alkoxy-N-chloroureas can undergo cyclization reactions in the presence of catalysts like silver trifluoroacetate, leading to the formation of cyclic compounds. researchgate.netresearchgate.net Sodium acetate has also been used as a catalyst or base in reactions involving N-alkoxy-N-chloroureas, facilitating the formation of N-acyloxy-N-alkoxyureas and cyclic benzimidazolones. dsau.dp.uaresearchgate.netresearchgate.netresearchgate.net
Furthermore, studies on urea degradation in water treatment processes highlight the role of reaction conditions and intermediates like this compound. Pre-chlorination followed by VUV/UV irradiation under acidic conditions has been shown to effectively remove urea, with this compound being a key intermediate. nih.gov The reaction rate constants between this compound and reactive species like hydroxyl radicals (•OH) and chlorine radicals (•Cl) have been determined, indicating the importance of these species in this compound degradation under specific conditions. nih.gov
While the direct catalytic synthesis of this compound with novel catalysts is an area with potential for further exploration, current research highlights the use of specific reaction conditions, electrochemical methods, and catalysts in transformations involving this compound and its derivatives.
Here is a summary of selected innovative reaction conditions and catalytic systems:
| Approach | Conditions | Catalytic System/Mediator | Role in this compound Chemistry | Source |
| Electrochemical Synthesis | Presence of chloride ions, on Pt surface | Pt catalyst, adsorbed Cl | Formation of N-chlorourea intermediates from urea | nih.gov |
| Cyclization Reactions | Presence of silver trifluoroacetate | Silver trifluoroacetate | Cyclization of N-alkoxy-N-chloroureas | researchgate.netresearchgate.net |
| Substitution Reactions | Anhydrous conditions, e.g., acetonitrile, room temperature | Sodium acetate | Formation of N-acyloxy-N-alkoxyureas from N-alkoxy-N-chloroureas | dsau.dp.uaresearchgate.net |
| Cyclization Reactions | Presence of sodium acetate | Sodium acetate | Formation of cyclic benzimidazolones from N-alkoxy-N'-aryl-N-chloro-ureas | researchgate.netresearchgate.net |
| Degradation in Water Treatment | Acidic pH, VUV/UV irradiation | - | Degradation of this compound by •OH and •Cl radicals | nih.gov |
Elucidation of Reaction Mechanisms and Kinetic Profiles of Chlorourea Transformations
Mechanistic Pathways of N-Chlorination of Urea (B33335)
The initial step in the reaction between urea and free chlorine involves the N-chlorination of urea, leading to the formation of N-chlorourea (monochlorourea). This process can proceed through different pathways depending on the specific chlorinating species present.
Role of Molecular Chlorine (Cl₂) versus Hypochlorous Acid (HOCl) in Initial N-Chlorination
Research indicates that the first step of N-chlorination of urea appears to require molecular chlorine (Cl₂) to proceed, particularly under conditions relevant to swimming pools. acs.orgresearchgate.netacs.orgnih.gov While hypochlorous acid (HOCl) and hypochlorite (B82951) ion (OCl⁻) are also forms of free chlorine in water, studies suggest that Cl₂ is the more significant electrophile for the initial attack on the nitrogen atom of urea. acs.orgresearchgate.net This is supported by observations that the formation of N-chlorourea is favored under conditions that promote the formation of Cl₂, such as low pH and increased chloride ion concentration. acs.org Although HOCl is generally considered a stronger oxidant and more reactive than Cl₂, the data suggests a preference for Cl₂ in the initial N-chlorination of urea. acs.orgchalmers.se
Influence of pH on Chlorination Kinetics and Product Distribution
Solution pH significantly influences the kinetics and product distribution of urea chlorination. The distribution of free chlorine species (Cl₂, HOCl, and OCl⁻) is highly dependent on pH. acs.org Lower pH values favor the formation of molecular chlorine (Cl₂) and hypochlorous acid (HOCl), while higher pH values favor the formation of hypochlorite ion (OCl⁻). acs.orgchalmers.se
The formation of N-chlorourea is favored under acidic conditions (low pH), which aligns with the requirement of molecular chlorine for this initial step. acs.orgsnu.ac.kr For instance, at pH 3.0, N-chlorination can be brought to completion relatively quickly, with virtually all free chlorine becoming bound to the urea molecule. acs.org In contrast, the formation of N-chlorourea is slower at higher pH values, such as pH 7.5. snu.ac.kr
The pH also affects the final nitrogen-containing products. Conversion of urea-N to nitrate (B79036) (NO₃⁻) is pH-dependent. acs.orgresearchgate.netacs.orgnih.gov
Here is a table summarizing the influence of pH on the initial N-chlorination of urea:
| pH Range | Dominant Free Chlorine Species | Rate of Initial N-Chlorination | Formation of N-Chlorourea |
| Low pH (Acidic) | Cl₂, HOCl | Faster | Favored |
| Neutral to Alkaline pH | HOCl, OCl⁻ | Slower | Less favored initially |
Subsequent Chlorination and Hydrolytic Pathways of this compound Intermediates
Following the initial formation of N-chlorourea, further reactions involving chlorine substitution and hydrolysis of the chlorinated intermediates occur, leading to the formation of more highly chlorinated ureas and ultimately inorganic chloramines and other products. acs.orgresearchgate.netacs.orgnih.gov
Formation and Decay of Tri- and Dichloramines from this compound
N-chlorourea can undergo further chlorination to form dithis compound and potentially tetrathis compound. acs.orgresearchgate.netacs.orgnih.gov These fully N-chlorinated urea structures are hypothesized to undergo hydrolysis and additional chlorination, leading to the formation of trichloramine (NCl₃) as an intermediate. acs.orgresearchgate.netacs.orgnih.gov
The proposed reaction pathway suggests that tetrathis compound hydrolyzes to yield CO₂ and chloramines. acs.orgnih.gov Specifically, NCl₃ is hydrolyzed to yield monochloramine (NH₂Cl) and dichloramine (NHCl₂). acs.orgresearchgate.netacs.orgnih.gov These inorganic chloramines can then undergo subsequent decay to stable end products, including nitrogen gas (N₂) and nitrate (NO₃⁻). acs.orgresearchgate.netacs.orgnih.govacs.orgadvanceseng.com
The dynamic behavior of NCl₃ is influenced by both its formation from chlorinated ureas and its decay through oxidation, including by free chlorine. acs.org NCl₃ is generally present with free chlorine in chlorinated systems. acs.org While free chlorine produces NCl₃ from urea, it also oxidizes NCl₃. acs.org
Hydrolysis of Fully N-Chlorinated Urea Structures
The deprotonation of monothis compound and dithis compound has been suggested to contribute to accelerated reaction rates at increased pH values during the later stages of chlorination, facilitating their conversion to more highly chlorinated species and subsequent hydrolysis. nih.gov
Here is a conceptual representation of the transformation pathways:
Urea + Cl₂/HOCl → N-chlorourea → Dithis compound → Tetrathis compound → Hydrolysis → NCl₃ + CO₂ → Hydrolysis → NH₂Cl + NHCl₂ → Decay Products (N₂, NO₃⁻)
This sequence highlights the central role of this compound and its subsequent chlorinated forms as intermediates in the breakdown of urea in the presence of chlorine, ultimately leading to the formation and subsequent reactions of inorganic chloramines.
Electrophilic Attack Mechanisms Involving this compound
The formation of N-chlorourea typically occurs through the reaction between urea and free chlorine species, such as molecular chlorine (Cl₂) or hypochlorous acid (HOCl). acs.orgacs.org The initial step in the chlorination of amines, including urea, is often described as an electrophilic attack on the nitrogen atom by a chlorine species. acs.orgacs.orguomustansiriyah.edu.iqbyjus.com Molecular chlorine (Cl₂) is considered a stronger electrophile than HOCl, suggesting that reactions involving Cl₂ would proceed at a faster rate. acs.orgacs.org
Studies on the chlorination of urea indicate that the first N-chlorination step, leading to the formation of N-chlorourea, appears to require Cl₂ and is often the rate-limiting step under certain conditions, such as those found in swimming pools. acs.orgresearchgate.netacs.orgnih.govfigshare.com Following its formation, N-chlorourea can undergo further chlorine substitution reactions. acs.orgresearchgate.netacs.orgnih.govfigshare.comcapes.gov.br The fully N-chlorinated urea molecule is hypothesized to subsequently undergo hydrolysis and additional chlorination, potentially yielding trichloramine (NCl₃) as an intermediate. acs.orgresearchgate.netacs.orgnih.govfigshare.comcapes.gov.br NCl₃ can then hydrolyze to form other chloramines, such as monochloramine (NH₂Cl) and dichloramine (NHCl₂), which can further decay into stable end products like nitrogen gas (N₂) and nitrate (NO₃⁻). acs.orgresearchgate.netnih.govfigshare.comcapes.gov.br The conversion of urea-nitrogen to nitrate is pH-dependent. acs.orgresearchgate.netnih.govfigshare.comcapes.gov.br
Electrophilic substitution reactions generally involve the attack of an electrophile on a molecule, often leading to the displacement of another group. uomustansiriyah.edu.iqbyjus.comscience-revision.co.uk In the context of nitrogenous compounds, chlorine substitution reactions involve the replacement of an amino-hydrogen atom with a positively charged chlorine species (Cl⁺). acs.org These reactions are common in compounds containing amine groups. acs.org
Research has also explored the reactions of this compound with other chemical species. For instance, the reaction of this compound with tertiary phosphite (B83602) esters and triphenylphosphine (B44618) has been reported, involving the preparation of alkyl esters of ureidophosphoric acid and ureidotriphenylphosphonium chloride, respectively. acs.org A mechanism for the reaction with tertiary phosphites has been proposed. acs.org
Kinetic Modeling and Computational Simulations of this compound Reaction Networks
Kinetic studies are crucial for understanding the rates at which this compound is formed and transformed within complex reaction networks. The kinetics of the initial N-chlorination step of urea by free chlorine has been investigated. acs.orgacs.org Using techniques like stopped-flow spectrophotometry, researchers have monitored the time-course of reactions, often by measuring absorbance changes at specific wavelengths where species like N-chlorourea absorb light. acs.org
For example, the molar absorptivity for N-chlorourea at λ = 245 nm has been measured, allowing for its concentration to be monitored during experiments. acs.org Based on such measurements, rate constants for the reaction between urea and Cl₂ have been estimated. acs.org One study estimated the second-order rate constant for the reaction between urea and Cl₂ to be 2.35 × 10⁴ M⁻¹·s⁻¹ based on the initial rate of N-chlorourea formation. acs.org
The formation of N-chlorourea is influenced by solution conditions, such as pH. acs.org Studies have shown that the formation of N-chlorourea is favored under low pH conditions. acs.org At pH 3.0, N-chlorination has been observed to reach completion relatively quickly, with virtually all initially present free chlorine becoming bound to the urea molecule. acs.org
Kinetic modeling is employed to simulate the time-dependent concentrations of reactants and products in chemical systems involving this compound. acs.orgacs.orgresearchgate.netarxiv.org These models can incorporate estimated rate constants and reaction mechanisms to predict the behavior of the system under different conditions. acs.orgacs.orgresearchgate.netarxiv.org For instance, measured and simulated values of absorbance over time have been compared to validate kinetic models for urea chlorination. acs.org
Computational simulations, often coupled with kinetic models, can provide further insights into this compound reaction networks. researchgate.netmdpi.comgoogle.complos.org Computational fluid dynamics (CFD) models, for example, can be integrated with kinetic models to simulate the spatial and temporal distribution of chemical species in reacting systems. researchgate.netmdpi.com While general information on computational fluid dynamics and kinetic modeling of chemical reaction networks is available, specific detailed computational simulations focusing solely on this compound reaction networks beyond those related to its formation from urea and subsequent decomposition appear less extensively documented in the immediate search results. researchgate.netarxiv.orgmdpi.complos.orgnetworkpages.nlreaction-networks.net However, the principles of kinetic modeling and computational simulation of chemical reaction networks are broadly applicable to understanding the complex transformations that this compound undergoes. arxiv.orgplos.orgnetworkpages.nlreaction-networks.net These approaches can help in predicting the formation and decay of this compound and its byproducts within various chemical environments. acs.orgresearchgate.netnih.govfigshare.comcapes.gov.brresearchgate.netmdpi.com
Data from kinetic experiments, such as the rate constant for the initial chlorination step, are critical inputs for these models. acs.org The pH-dependent nature of this compound formation and subsequent reactions also highlights the importance of incorporating solution chemistry into kinetic and computational studies. acs.orgresearchgate.netnih.govfigshare.comcapes.gov.br
Here is a table summarizing some kinetic data related to this compound formation:
| Reaction | Conditions (pH, Temperature) | Rate Constant (M⁻¹·s⁻¹) | Reference |
| Urea + Cl₂ → N-Chlorourea | pH 2.0, 23 °C | 2.35 × 10⁴ | acs.org |
| N-Chlorourea + ·OH | Not specified | 3.62 × 10⁷ | nih.gov |
| N-Chlorourea + ·Cl | Not specified | 2.26 × 10⁹ | nih.gov |
Advanced Spectroscopic and Analytical Characterization of Chlorourea Species
Spectrophotometric Techniques for Chlorourea Detection and Quantification
Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental tool for monitoring this compound species in solution.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring this compound Formation and Decay
UV-Vis spectroscopy is effective for differentiating N-chlorourea from urea (B33335) and monitoring its concentration. N-chlorourea exhibits an absorbance spectrum that allows for its detection and quantification, typically at wavelengths between 240 and 250 nm. acs.org The molar absorptivity of N-chlorourea at λ = 245 nm has been reported to be around 245 M⁻¹·cm⁻¹, which is comparable to other reported values. acs.org
The formation of N-chlorourea can be monitored by observing the increase in absorbance at these characteristic wavelengths. Studies have shown that the formation of N-chlorourea is favored under low pH conditions. acs.org The decay of N-chlorourea can also be tracked using UV-Vis spectroscopy, as it reacts with free chlorine to form other compounds that may not absorb strongly in the same region. acs.org For instance, N,N′-dithis compound is reported to have a higher molar absorptivity than N-chlorourea. acs.org UV-Vis spectroscopy has also been used to quantify the kinetics of N-chlorourea degradation under UV254 irradiation, showing significant degradation. researchgate.net
| Compound | Approximate UV-Vis Absorption Wavelength (nm) | Molar Absorptivity (M⁻¹·cm⁻¹) |
| N-Chlorourea | 240-250 | ~245 |
| Urea | Not strongly absorbing in this range | ~0.0172 at 245 nm |
| N,N′-Dithis compound | Higher than N-chlorourea | Not specified |
DPD/KI Spectrophotometric Methods for Active Chlorine Transfer Analysis
The DPD (N,N-diethyl-p-phenylenediamine) method is a widely used colorimetric technique for measuring active chlorine, including free and combined chlorine species. xylemanalytics.com While primarily used for free and total chlorine, the DPD/KI method can be applied to analyze the active chlorine transferred from N-chlorourea. In the DPD method, free chlorine reacts with DPD at a pH of 6.3-6.6 to form a magenta-colored compound, the intensity of which is proportional to the chlorine concentration. hawaii.gov, xylemanalytics.com For total chlorine measurement, potassium iodide (KI) is added, which allows chloramines (including those formed from this compound) to oxidize iodide to iodine, which then reacts with DPD. hawaii.gov, xylemanalytics.com
Studies investigating the chlorination of urea have utilized DPD/KI spectrophotometric analysis to measure the increase in combined chlorine, consistent with the formation of N-chlorourea. acs.org However, it is important to note that the DPD method, particularly in some applications like analyzing electrolyzed water, can show discrepancies and potentially measure enlarged active chlorine values due to the presence of other chlorine-containing species. researchgate.net While the DPD method is a standard for active chlorine analysis, specific methods for differentiating and quantifying various this compound species using DPD/KI require careful consideration and potential adaptation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for determining the structure of organic compounds, including this compound species. buketov.edu.kz, unl.edu Both ¹H NMR and ¹³C NMR provide valuable information about the molecular structure and environment of atoms.
¹H NMR and ¹³C NMR Chemical Shift Analysis
¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule, while ¹³C NMR spectroscopy provides information about the carbon skeleton. bhu.ac.in Chemical shifts in NMR spectra are highly dependent on the electronic environment of the nuclei. bhu.ac.in, mdpi.com For this compound, the presence of the electronegative chlorine atom bonded to a nitrogen influences the chemical shifts of nearby protons and carbons compared to urea.
While specific ¹H and ¹³C NMR chemical shift data for this compound were not extensively detailed in the search results, general principles of NMR apply. For instance, protons on a nitrogen atom bonded to chlorine would likely exhibit different chemical shifts compared to protons on a non-chlorinated nitrogen in urea. Similarly, the ¹³C chemical shift of the carbonyl carbon and the carbon bonded to the nitrogen atoms would be affected by the chlorine substituent. bhu.ac.in Published research on the structural characterization of related compounds using ¹H and ¹³C NMR, including analysis of chemical shifts, multiplicity, and integral values, supports the applicability of these techniques to this compound. buketov.edu.kz, sjofsciences.com
| Nucleus | Typical Chemical Shift Range (ppm) in Organic Compounds | Expected Trend in this compound vs Urea |
| ¹H | 0-15 | Shifts influenced by electronegative chlorine |
| ¹³C | 0-220 | Shifts influenced by electronegative chlorine |
Advanced NMR Techniques for Mechanistic Insights
Beyond basic 1D NMR spectra, advanced NMR techniques can provide deeper insights into the structure, dynamics, and reaction mechanisms involving this compound. Techniques such as COSY, HSQC, HMBC, and NOESY can help establish connectivity between atoms and determine spatial relationships, aiding in the full assignment of NMR signals and confirmation of structural assignments. mdpi.com, ipb.pt
For studying reaction mechanisms, in situ NMR spectroscopy can be employed to monitor reactions in real-time, observing the disappearance of reactants and the appearance of intermediates and products. acs.org, researchgate.net This can be particularly useful for understanding the complex reaction pathways involved in the formation and reactions of this compound. While specific examples of advanced NMR techniques applied directly to this compound reaction mechanisms were not prominently featured, these techniques are widely used for studying the mechanisms of reactions involving similar N-chloro compounds. acs.org, ipb.pt, bbhegdecollege.com For example, in situ ¹H NMR has been used to investigate the mechanism of chlorination reactions involving N-chlorosuccinimide. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by analyzing the vibrations of its bonds. poetrytranslation.org, vscht.cz Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinct peaks in the IR spectrum. poetrytranslation.org, vscht.cz, youtube.com
For this compound, IR spectroscopy can provide information about the presence of key functional groups such as N-H, C=O, and C-N bonds, as well as the presence of the N-Cl bond. The stretching and bending vibrations of these bonds occur at specific wavenumber ranges. poetrytranslation.org, vscht.cz For instance, the carbonyl group (C=O) typically shows a strong absorption band around 1700 cm⁻¹. poetrytranslation.org, youtube.com N-H stretching vibrations usually appear in the region of 3300-3500 cm⁻¹. youtube.com The presence of a chlorine atom bonded to nitrogen would influence the vibrations of the N-H and C-N bonds, potentially causing shifts in their characteristic IR absorption frequencies compared to urea.
| Functional Group | Typical IR Absorption Range (cm⁻¹) |
| N-H (stretching) | 3300-3500 |
| C=O (stretching) | ~1700 |
| C-N (stretching) | Varies depending on environment |
| N-Cl | Expected in specific range (less commonly cited) |
Chromatographic and Mass Spectrometric Approaches
Chromatographic techniques, often coupled with mass spectrometry, provide powerful tools for separating complex mixtures and identifying and quantifying individual components. These methods are essential for analyzing this compound and its associated transformation products and byproducts in various matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are widely utilized for the analysis of polar and semi-polar organic compounds that are not easily volatilized. These techniques are particularly valuable for the detection and identification of emerging organic pollutants and disinfection byproducts, which can include chlorinated species formed during water treatment processes. LC-MS/MS offers high sensitivity and selectivity, making it a formidable analytical instrument for identifying and quantifying trace levels of impurities and various compounds in complex matrices. mdpi.comsynthinkchemicals.com The combination of chromatographic separation and mass analysis allows for the differentiation of compounds with similar chemical properties. Research has demonstrated the utility of LC-MS/MS in identifying degradation intermediates of various compounds, including those relevant to chlorination processes. inoteexpress.com Furthermore, LC-MS/MS has been applied to the analysis of chlorinated organic molecules, such as chlorinated tyrosine-protein adducts, serving as biomarkers for chlorine exposure. researchgate.net The development of novel LC-MS/MS methods, often involving derivatization steps to enhance compatibility and improve sensitivity, highlights the ongoing efforts to refine the detection and quantification of chlorine-related species in aqueous solutions. mdpi.com
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC), frequently coupled with Mass Spectrometry (GC-MS), is a standard technique for the separation and analysis of volatile and semi-volatile organic compounds. thermofisher.comnih.gov This method is applicable for analyzing substances that can be vaporized without undergoing decomposition. In the context of reactions involving this compound or related compounds, GC can be employed to identify and quantify volatile products that may be formed. Studies investigating reactions involving this compound or N,N-dithis compound have utilized GC, sometimes coupled with Flame Ionization Detection (GC-FID), to analyze crude samples and assess purity. ethz.ch GC analysis is also a common approach for characterizing volatile products generated in various chemical processes. researchgate.net While specific detailed studies on the volatile decomposition products of this compound analyzed by GC were not extensively detailed in the provided information, the general applicability of GC for volatile product analysis in chemical reactions involving chlorinated compounds is well-established.
Ion Chromatography for Inorganic Byproduct Quantification (e.g., Nitrate (B79036), Nitrite)
Development of Novel Analytical Methodologies for this compound
The development of novel analytical methodologies is a continuous process aimed at improving the accuracy, sensitivity, selectivity, and efficiency of chemical analysis. For compounds like this compound, the need for sensitive and specific detection methods is driven by various factors, including environmental monitoring and understanding reaction pathways. Analytical method development involves creating and optimizing procedures for the identification, quantification, and characterization of substances, ensuring consistent and reliable results. labmanager.comresearchgate.net This iterative process typically begins with preliminary testing based on the compound's properties and involves refining parameters such as chromatographic conditions and detection methods. labmanager.com
Chemical Decomposition and Degradation Pathways of Chlorourea
Photolytic Degradation of N-Chlorourea
N-Chlorourea has been shown to absorb ultraviolet radiation, making it susceptible to photolytic degradation. This process involves the cleavage of chemical bonds upon absorption of light energy, leading to the formation of various products.
Studies have investigated the photolytic degradation of N-chlorourea under UV irradiation, specifically at 254 nm (UV254). Experiments have demonstrated that N-chlorourea can be significantly degraded by UV254 irradiation, with approximately 92% degradation reported under specific experimental conditions. researchgate.net While specific quantitative kinetics, such as rate constants and quantum yields for N-chlorourea photolysis under UV254, are not extensively detailed in the immediately available literature, the observed high percentage of degradation indicates that the photolytic pathway is efficient. Factors influencing the photodecay rates of related inorganic chloramines, such as monochloramine (NH₂Cl) and dichloramine (NHCl₂), under UV irradiation include molar absorption coefficient and bond dissociation energy, which likely also play a role in the photolysis of N-chlorourea. researchgate.net
The photolysis of N-chlorourea under UV254 irradiation leads to the formation of various nitrogen-containing products. Ammonia (B1221849) (NH₃) and nitrate (B79036) (NO₃⁻) have been identified as primary nitrogen-containing products resulting from the photodegradation of N-chlorourea. researchgate.net The specific distribution of these products can be influenced by the solution chemistry.
Hydrolytic Stability and Decomposition Mechanisms
N-Chlorourea can also undergo hydrolysis, a reaction with water that leads to its decomposition. The stability and specific decomposition pathways are influenced by factors such as pH.
Stability of Chlorourea in the Presence of Chemical Demand
The stability of this compound and its derivatives in the presence of chemical demand differs significantly from that of bleach or chloramines. google.comgoogle.com Chemical demand in aqueous systems refers to the consumption of an oxidizer by reactions with substances other than the target microorganisms, such as sulfides, cyanides, metal ions, and organic materials. google.com
This compound and modified chloroureas demonstrate stability across a wide range of pH conditions. google.com They exhibit limited but notable stability under basic conditions and are characterized by high stability under acidic conditions. google.com This contrasts with chloramine (B81541) compounds, which are typically produced at alkaline pH for enhanced stability and biocidal performance. google.com
Redox Chemistry of this compound in Aqueous Systems
The formation and subsequent reactions of this compound in aqueous systems involve complex redox chemistry. The initial chlorination of urea (B33335) to form N-chlorourea is a redox process where chlorine acts as an oxidizing agent. libretexts.org
Further reactions involving this compound and its chlorinated derivatives also involve changes in oxidation states. The hypothesized formation of NCl₃ from fully N-chlorinated urea and its subsequent hydrolysis to NH₂Cl and NHCl₂ involves redox transformations. figshare.comresearchgate.netacs.orgcapes.gov.br The decay of these chloramines to stable end products like N₂ and NO₃⁻ represents further redox reactions, where chloramines are oxidized to nitrate and gaseous nitrogen compounds, particularly as pH increases. snu.ac.krchalmers.se
Electrochemical methods for treating urea-contaminated water involving chloride species highlight the redox behavior of this compound and related compounds. On a RuO₂–TiO₂-coated titanium electrode, urea decomposition involved the formation of this compound and subsequently dithis compound, with the final products being CO₂ and N₂. d-nb.info In a Cl-mediated urea oxidation mechanism on Pt catalysts, adsorbed chlorine directly couples with urea to form N-chlorourea intermediates. nih.gov These intermediates can then be converted into N₂ via intermolecular N–N coupling. nih.gov At higher potentials, the oxidation of N-chlorourea into N,N'-dithis compound can occur, facilitated by the formation of HClO as a redox mediator. nih.gov The subsequent intermolecular N–N coupling of N,N'-dithis compound yields N₂ and CO₂. nih.gov
Ultraviolet-visible (UV-vis) spectra have been used to demonstrate the generation of N-chlorourea and N,N'-dithis compound as liquid products during electrochemical urea oxidation depending on the applied potential. nih.gov These findings indicate that this compound and its derivatives participate actively in redox processes in aqueous environments. jsta.cl
Applications of Chlorourea in Advanced Chemical Synthesis and Reagent Chemistry
Chlorourea as a Reagent in Organic Synthesis
This compound's reactivity profile makes it a versatile reagent in organic transformations, participating in various reactions to build molecular complexity.
Intermediate in the Synthesis of Complex Organic Molecules
This compound serves as a valuable starting material or intermediate in the preparation of a variety of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. lookchem.com Its involvement is pivotal in the creation of complex molecules possessing diverse functionalities. lookchem.com For instance, this compound derivatives have been identified as intermediates in the synthesis of complex organic molecules, particularly fluorinated compounds. The process often involves the formation of N-chloro species as initial reaction products. google.comresearchgate.net
Stereoselective Reactions with this compound
While the search results did not provide direct examples of stereoselective reactions specifically with this compound itself, the broader context of stereoselective organic synthesis and the use of related reagents like α-chloronitroso compounds in asymmetric hetero-Diels-Alder reactions suggest potential for stereocontrol when this compound or its derivatives are employed in appropriate reaction systems. nih.govacs.orgworktribe.comwarwick.ac.uk Stereoselective transformations are crucial for synthesizing molecules with defined spatial arrangements, which is often critical for their biological activity or material properties.
Generation of Reactive Intermediates from this compound (e.g., Diaza-oxyallylic Cations)
Under basic conditions, N-chloroureas can undergo dehydrohalogenation to generate diaza-oxyallylic cations. acs.org These reactive intermediates are valuable synthons in organic synthesis. acs.orgresearchgate.net For example, diaza-oxyallylic cations generated from N-chlorourea have been shown to react with cyclic dienes in a diaza-(4+3) cycloaddition reaction, yielding bicyclic urea (B33335) derivatives in good to high yields. acs.orghku.hk This demonstrates the utility of this compound as a precursor for generating transient, highly reactive species that can participate in cycloaddition reactions to form complex cyclic structures. nih.gov
Role in the Synthesis of Nitrogen-Containing Building Blocks
This compound is a key precursor for the synthesis of essential nitrogen-containing compounds, notably hydrazine (B178648) derivatives and semicarbazide (B1199961).
Precursor for Hydrazine Derivatives
This compound is utilized in the synthesis of hydrazine and its alkyl-substituted derivatives. google.com A known process involves the reaction of this compound with an alkaline metal hydroxide (B78521), typically sodium hydroxide, at controlled temperatures. google.com This reaction can be carried out in the presence of limited amounts of water or in inert organic solvents. google.com The process can lead to highly concentrated hydrazine solutions, offering advantages over traditional methods like the Raschig process in terms of water ballast and separation efficiency. google.com this compound derivatives can also serve as precursors for hydrazine derivatives through reactions like the Hofmann rearrangement. justia.comkirj.eeijcrt.orgderpharmachemica.com
Semicarbazide Synthesis Pathways
Semicarbazide, a valuable compound used in agrochemicals, medicinals, photographic chemicals, and as a reagent for identifying aldehydes and ketones, can be synthesized using this compound as a key intermediate. googleapis.comgoogle.comgoogle.com One pathway involves the preparation of monothis compound sodium salt, which then undergoes rearrangement to amino isocyanate, followed by the addition of ammonia (B1221849) to form semicarbazide. googleapis.comgoogle.com This process highlights a novel route for semicarbazide production that does not solely rely on expensive hydrazine as a starting material. google.com Another approach involves the reaction of this compound directly with ammonia. sciencemadness.org
Applications in Materials Science and Polymer Chemistry
This compound has shown potential utility in the field of materials science, including possible applications in the development of novel materials with specific properties, such as polymers and coatings. lookchem.com
Synthesis of this compound-Based Monomers and Polymers
The involvement of this compound in the synthesis of monomers and polymers is an area of exploration within materials science. Chlorine chemistry, in general, plays a role in the synthesis of various chemical products, including polymers, through chlorination and subsequent conversion reactions. Organic chlorides are noted as important synthetic intermediates in the production of polymers. nih.gov While direct examples of polymers explicitly "based on this compound" in the provided results are limited, the compound's reactivity suggests its potential as a building block or intermediate in the creation of functional monomers or polymers.
One study mentions the reaction of olefins with N-chlorourea in the presence of acetonitrile (B52724), indicating its use in reactions that could lead to functionalized organic molecules relevant to polymer synthesis. acs.org Furthermore, research into urea-based functional monomers demonstrates the broader interest in incorporating urea structures into polymer backbones, utilizing reactions between amines and isocyanates. researchgate.netrsc.org Although these studies may not directly feature this compound, they highlight the potential for urea-derived compounds to serve as monomers for creating polymers with specific properties.
The formation of N-chlorourea itself is a key step in the reaction between chlorine and urea, a process that involves multiple N-chlorination steps. acs.org This fundamental reactivity underscores the potential for this compound to participate in further reactions to form more complex molecules, including monomers.
Industrial Reagent Functions in Chemical Processes (excluding biocidal use details)
This compound serves as a valuable reagent and intermediate in various industrial chemical processes. lookchem.com Its role extends beyond any potential biocidal applications to its utility in organic synthesis and other chemical transformations.
Monothis compound (MCU) has been employed as a reaction intermediate in the synthesis of other chemical compounds, such as trans-2-chlorocyclopentanol (B11927236) and 2-chlorocyclohexanone. google.com It has also been identified as the initial reaction product in the formation of hydrazine when sodium hypochlorite (B82951) is mixed with urea in the presence of gelatin. google.comgoogle.com
The stability of this compound and its derivatives in aqueous systems has been investigated, particularly in the context of industrial process waters. Studies indicate that this compound exhibits significant stability across a wide range of pH conditions, demonstrating high stability in acidic conditions and limited but significant stability in basic conditions. google.com This stability profile is a relevant factor in its application as a reagent in diverse chemical environments encountered in industrial processes.
Chlorination of various nitrogen-containing organic and inorganic compounds is known to occur in industrial settings, and this compound is a product of the reaction between chlorine and urea. acs.orggoogle.comsnu.ac.kr The chemical behavior of this compound in these complex systems, including its reactions with other organic and inorganic materials, is relevant to understanding its fate and interactions as an industrial reagent. lookchem.comgoogle.comgoogle.com
Chlorine chemistry, from which this compound is derived through the chlorination of urea, is a fundamental aspect of the chemical industry, providing reactive species for the synthesis of a wide array of chemicals and polymers. nih.gov this compound fits into this broader context as a chlorinated compound with specific reactivity that can be leveraged in synthetic routes.
The synthesis of this compound can be achieved through conventional methods, such as the chlorination of an aqueous solution of urea or by the reaction of urea with tertiary butylhypochlorite in an anhydrous system. google.com The resulting this compound is reported to be stable enough for handling and storage. google.com
Theoretical and Computational Investigations of Chlorourea Reactivity and Structure
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on density functional theory (DFT) and ab initio methods, are instrumental in exploring the electronic structure and energetics of molecules. These calculations can predict molecular geometries, vibrational frequencies, and various thermodynamic properties with a high degree of accuracy.
Chlorourea, like its parent compound urea (B33335), can exist in different spatial arrangements or conformations due to the rotation around its single bonds. Furthermore, it can exhibit tautomerism, where isomers differ in the position of a proton and a double bond. The primary tautomeric forms of this compound would be the amide form (this compound) and the imidic acid form (chloroisourea).
Computational studies on similar systems, such as urea and its derivatives, have shown that the amide form is generally the most stable. jocpr.com For this compound, quantum chemical calculations would be employed to determine the relative energies of its possible conformers and tautomers. These calculations typically involve geometry optimization of each structure to find its minimum energy conformation, followed by the calculation of their relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG).
Table 1: Hypothetical Relative Energies of this compound Tautomers (Note: This table is illustrative as specific literature data for this compound was not found. The values are based on general trends observed for similar compounds.)
| Tautomer/Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| Amide (Planar) | DFT/B3LYP/6-311++G(d,p) | 0.00 |
| Amide (Twisted) | DFT/B3LYP/6-311++G(d,p) | 2.5 |
| Imidic Acid (Z-isomer) | DFT/B3LYP/6-311++G(d,p) | 15.2 |
| Imidic Acid (E-isomer) | DFT/B3LYP/6-311++G(d,p) | 18.7 |
Bond dissociation energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. It is defined as the enthalpy change required to homolytically cleave a bond. For this compound, the N-Cl bond is of particular interest as its cleavage is a key step in many of its reactions.
Quantum chemical methods can be used to calculate BDEs with high accuracy. The general approach involves calculating the energies of the radical fragments formed upon bond cleavage and subtracting the energy of the parent molecule.
While specific BDE values for the N-Cl bond in this compound have not been reported in the searched literature, typical N-Cl bond energies in similar compounds are in the range of 40-50 kcal/mol. utexas.edunist.gov The precise value for this compound would be influenced by the electronic environment of the nitrogen atom.
Reaction barriers, or activation energies, determine the rate of a chemical reaction. Computational chemistry is a powerful tool for locating the transition state of a reaction and calculating its energy relative to the reactants. This information is crucial for understanding reaction mechanisms. For instance, the hydrolysis of this compound is a key reaction, and its barrier height could be calculated to understand its kinetics. The chlorination of urea to form N-chlorourea is a multi-step process, and computational studies could elucidate the energy profile of this reaction pathway. figshare.comnih.govresearchgate.net
Table 2: Representative Bond Dissociation Energies for Related Bonds (Note: These are general values and not specific to this compound.)
| Bond | Molecule | Bond Dissociation Energy (kcal/mol) |
| N-Cl | Dichloroamine | ~67 |
| N-H | Urea | ~104 |
| C-N | Urea | ~113 |
Molecular Dynamics Simulations of this compound in Solution
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a solvent over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about solvation structures, hydrogen bonding dynamics, and transport properties.
For this compound in an aqueous solution, MD simulations could be used to investigate how water molecules arrange themselves around the solute. This would involve analyzing radial distribution functions to understand the solvation shells and calculating the average number and lifetime of hydrogen bonds between this compound and water. Such simulations for urea have shown that it can weakly perturb the water structure. nih.gov Similar studies on this compound would provide insights into its solubility and reactivity in water.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is essential for mapping out the potential energy surface of a reaction and identifying the most likely pathways. This involves locating stationary points, such as minima (reactants, intermediates, and products) and first-order saddle points (transition states).
From the calculated energies of reactants, transition states, and products, it is possible to predict key kinetic and thermodynamic parameters. Transition state theory can be used to estimate reaction rate constants from the calculated Gibbs free energy of activation (ΔG‡). wikipedia.org
Thermodynamic parameters such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can be calculated from the energies of the reactants and products. These values indicate whether a reaction is exothermic or endothermic, and whether it is spontaneous under given conditions. While specific studies on the kinetic and thermodynamic parameters of this compound reactions are not prevalent in the literature, such calculations are a standard application of computational chemistry. nih.gov
Table 3: Illustrative Calculated Thermodynamic Parameters for a Hypothetical Reaction (Note: This table is for illustrative purposes only.)
| Reaction | Parameter | Calculated Value |
| This compound -> Products | ΔH (kcal/mol) | -15.2 |
| ΔS (cal/mol·K) | 5.1 | |
| ΔG (kcal/mol) | -16.7 | |
| Ea (kcal/mol) | 22.4 |
Solvents can significantly influence the rates and mechanisms of chemical reactions. Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. jocpr.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture of solute-solvent interactions, such as hydrogen bonding. These models are often used in conjunction with molecular dynamics simulations or quantum mechanics/molecular mechanics (QM/MM) methods.
For this compound, computational studies could explore how its reactivity changes in different solvents. For example, the barrier for a particular reaction might be lower in a polar solvent compared to a nonpolar one due to the differential stabilization of the transition state. Understanding these solvent effects is crucial for predicting the behavior of this compound in various chemical and environmental contexts.
Structure-Reactivity Relationships in this compound Derivatives
The reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. Theoretical and computational chemistry provides powerful tools to elucidate these relationships by examining how modifications to the this compound scaffold influence its electronic properties and, consequently, its chemical behavior. While comprehensive experimental studies on a wide range of this compound derivatives are limited in the scientific literature, we can infer structure-reactivity relationships based on computational models and by drawing parallels with related urea compounds.
The reactivity of this compound is centered around the electrophilic chlorine atom, the nucleophilic nitrogen atoms, and the carbonyl group. Substituents on the nitrogen atoms can significantly alter the electron density distribution across the molecule, thereby affecting its stability and reactivity.
Key Factors Influencing Reactivity:
Electronic Effects of Substituents: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the nitrogen atoms of the urea backbone can modulate the reactivity of the N-Cl bond.
Electron-Donating Groups (EDGs): Alkyl groups, for example, increase the electron density on the nitrogen atoms. This enhanced electron density can be delocalized through the urea backbone, potentially strengthening the N-Cl bond and decreasing the electrophilicity of the chlorine atom.
Electron-Withdrawing Groups (EWGs): Groups like nitro or cyano groups pull electron density away from the urea core. This is expected to increase the partial positive charge on the chlorine atom, making it a more potent electrophile and thus increasing the molecule's reactivity in reactions where it acts as a chlorine donor.
Steric Hindrance: The size and spatial arrangement of substituents near the reactive centers can impede the approach of reactants. Bulky substituents on the nitrogen atoms can shield the N-Cl bond or the carbonyl group, thereby slowing down reaction rates.
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity.
A higher HOMO energy indicates a greater propensity to donate electrons, suggesting increased nucleophilicity of the molecule.
A lower LUMO energy suggests a greater ability to accept electrons, indicating increased electrophilicity. For this compound derivatives, the nature of the substituents will directly impact the HOMO-LUMO energy gap. A smaller gap generally implies higher reactivity.
Quantitative Structure-Activity Relationships (QSAR):
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For this compound derivatives, a QSAR model could correlate descriptors such as electronic parameters (e.g., Hammett constants, Mulliken charges), steric parameters (e.g., Taft steric parameters), and lipophilicity (log P) with a measured reactive outcome (e.g., reaction rate constant).
| Substituent (R) on N' | Hammett Constant (σ) | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Relative Reaction Rate (k/k₀) |
| -H | 0.00 | 3.8 | 6.2 | 1.0 |
| -CH₃ (EDG) | -0.17 | 4.1 | 6.4 | 0.7 |
| -Cl (EWG) | 0.23 | 2.9 | 5.9 | 2.5 |
| -NO₂ (EWG) | 0.78 | 1.5 | 5.5 | 8.1 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate structure-reactivity concepts.
Detailed Research Findings from Analogous Systems:
Studies on related compounds provide valuable insights. For instance, research on the reaction of substituted ninhydrins with urea has shown a clear correlation between the electronic nature of the substituents and the observed reaction rates. uu.nl In that system, both electron-donating and electron-withdrawing groups were found to decrease the reaction rate compared to the unsubstituted compound, highlighting the complexity of substituent effects which can influence different steps of a reaction mechanism in opposing ways. uu.nl A Hammett plot for such a reaction can reveal the sensitivity of the reaction to electronic effects. uu.nl
Computational studies on the hydrolysis of urea and its methylated derivatives have also demonstrated significant substituent effects on the reaction's free energy profile. nih.gov These studies underscore the importance of considering the specific reaction mechanism when predicting how a substituent will affect reactivity.
Future Research Directions and Emerging Areas in Chlorourea Chemistry
Development of Green Chemistry Approaches for Chlorourea Synthesis
Traditional chemical synthesis methods often involve hazardous reagents and generate significant waste, prompting a growing interest in green chemistry approaches ijnc.ir. For this compound synthesis, this involves exploring alternative, environmentally benign routes. Current synthesis typically involves the reaction of urea (B33335) with chlorine gas or sodium hypochlorite (B82951) ontosight.aigoogleapis.com. Future research could focus on catalytic methods that utilize less toxic oxidants or operate under milder conditions, such as lower temperatures and pressures cas.org. The development of solvent-free reactions or those employing green solvents like water or supercritical fluids could also significantly reduce the environmental footprint pjoes.com. Furthermore, exploring the use of renewable feedstocks in the synthesis process aligns with the principles of sustainable chemistry ijnc.ircas.org. Research into electrocatalytic methods for urea conversion, which are considered a promising green approach operating under mild conditions, could potentially be extended to the synthesis of chlorinated urea derivatives rsc.org.
Exploration of Novel Catalytic Applications for this compound
This compound's chemical structure, particularly the presence of the N-Cl bond, suggests potential for its use in various catalytic reactions. While its application as a mild chlorinating or oxidizing agent in aqueous or alcoholic systems has been noted, exploring its utility in aprotic solvents has revealed different reactions acs.org. Future research could investigate this compound as a catalyst or a reagent in novel transformations, such as amination, oxidation, or halogenation reactions in organic synthesis lookchem.comrsc.org. The development of new catalytic systems, potentially involving transition metals or organocatalysts, could unlock new synthetic pathways where this compound acts as a key component cas.org. High-throughput experimentation coupled with AI algorithms could accelerate the discovery of such novel catalytic applications energy.gov.
Advanced Understanding of Environmental Transformation Pathways
Understanding the environmental fate of chlorinated organic compounds, including this compound, is crucial for assessing their potential impact and developing remediation strategies nih.govmdpi.com. Research into the transformation pathways of this compound in various environmental compartments, such as water, soil, and air, is an emerging area. Studies have already begun to investigate the degradation of N-chlorourea under UV irradiation in water, identifying products like ammonia (B1221849) and nitrate (B79036) researchgate.net. Further research is needed to fully elucidate the mechanisms of hydrolysis, photolysis, biodegradation, and reactions with other environmental species under different conditions (e.g., pH, temperature, presence of organic matter) olympianwatertesting.com. Identifying and quantifying transformation products is essential to evaluate their persistence and potential toxicity mdpi.comdokumen.pub. Advanced analytical techniques and modeling can play a significant role in gaining a comprehensive understanding of these complex environmental processes nih.gov.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in chemical research to accelerate discovery and optimize processes sioc-journal.cnresearchgate.net. In the context of this compound, AI/ML can be integrated into several research areas. This includes predicting the outcomes of synthesis reactions under various conditions, designing novel catalysts for this compound-mediated transformations, and modeling its environmental behavior and degradation pathways nih.govarxiv.org. ML algorithms can analyze large datasets from experimental studies to identify correlations and predict properties or reactivity sioc-journal.cn. Furthermore, AI can assist in the design of high-throughput experiments, enabling the rapid exploration of reaction parameters and conditions for synthesis or catalysis energy.gov. The application of AI in analyzing complex environmental data can also help in predicting the fate and transport of this compound in different ecosystems nih.gov.
Discovery of Undiscovered Reactions and Synthetic Utility of this compound
Despite some known reactions, the full synthetic potential of this compound remains largely unexplored, particularly in aprotic or non-traditional reaction media acs.org. Future research can focus on discovering novel reactions that leverage the unique reactivity of the N-Cl bond and the urea moiety. This could involve exploring its behavior as an electrophile or a source of amidyl radicals under specific conditions. Investigating its reactions with different classes of organic and inorganic compounds could lead to the development of new synthetic methodologies for the construction of complex molecules lookchem.com. For instance, its reaction with tertiary phosphite (B83602) esters has been shown to yield alkyl esters of ureidophosphoric acid, indicating its potential in phosphorus chemistry acs.org. The discovery of new synthetic utility could lead to the development of efficient routes to valuable chemicals, including pharmaceuticals, agrochemicals, or materials lookchem.com.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
